molecular formula C17H16N4O2 B6524211 N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-51-1

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B6524211
CAS No.: 440331-51-1
M. Wt: 308.33 g/mol
InChI Key: GKZOVTXPMOIOQO-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic small molecule characterized by a 1,2,3-benzotriazin-4(3H)-one core linked to a propanamide moiety substituted with an N-benzyl group. The molecular formula is C₁₇H₁₆N₄O₂, with a calculated molecular weight of 308.34 g/mol. The benzotriazinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly as a modulator of G-protein-coupled receptors (GPCRs) such as GPR139, as indicated by patents covering structural analogs . This compound’s design leverages the benzotriazinone core for target engagement, while the N-benzyl propanamide side chain likely enhances solubility and receptor-binding specificity.

Properties

IUPAC Name

N-benzyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(18-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZOVTXPMOIOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

Methyl-2-(4-oxobenzotriazin-3(4H)-yl)propanoate (6b ) undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux, producing 2-(4-oxobenzotriazin-3(4H)-yl)propanoic acid hydrazide (7b ) in near-quantitative yield.

Azide-Mediated Coupling

Hydrazide 7b is converted to an acyl azide (8b ) via treatment with sodium nitrite and HCl at 0°C. The azide intermediate is then coupled with benzylamine in a cold ethyl acetate solution, yielding N-benzyl-3-(4-oxobenzotriazin-3(4H)-yl)propanamide (10f ) in 77% yield.

Optimized Coupling Conditions:

  • Solvent: Ethyl acetate

  • Temperature: 0°C → gradual warming to room temperature

  • Workup: Sequential washing with 0.1 N HCl, NaHCO₃, and water.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the dominant preparation routes:

ParameterMethod A (Alkylation-Coupling)Method B (One-Pot Diazotization)
Starting MaterialIsatoic anhydrideAnthranilhydrazide
Total Steps54
Overall Yield62%48%
Purity (HPLC)>98%95%
Critical ReagentMethyl chloroacetateGlycine methyl ester
Reaction Time24–36 hours12–18 hours

Reaction Optimization Strategies

Solvent Selection

DMF and ethyl acetate are preferred for alkylation and coupling steps, respectively. Polar aprotic solvents enhance reaction rates for SN2-type alkylations, while ethyl acetate minimizes azide decomposition during coupling.

Catalytic Enhancements

The use of triethylamine (TEA) as a base in coupling reactions improves nucleophilicity of benzylamine, accelerating acyl azide consumption. Catalytic amounts of palladium on carbon (Pd/C) have been explored for hydrogenolysis side reactions but show limited efficacy.

Temperature Control

Maintaining temperatures below 5°C during diazotization and azide formation is critical to prevent denitrogenation and ensure intermediate stability.

Analytical Characterization

N-Benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is characterized by:

1H NMR (400 MHz, CDCl₃):

  • δ 7.80–7.20 (m, 9H, Ar-H)

  • δ 4.73 (s, 2H, NCH₂)

  • δ 3.65 (s, 3H, OCH₃)

  • δ 2.95–2.89 (t, 2H, CH₂CO).

13C NMR (100 MHz, CDCl₃):

  • 170.1 ppm (C=O, amide)

  • 166.3 ppm (C=O, benzotriazinone)

  • 155.9 ppm (C=N, triazine).

Physical Properties:

  • Melting Point: 145–150°C

  • Molecular Formula: C₁₈H₁₇N₅O₂

  • Molecular Weight: 343.36 g/mol.

Applications and Derivatives

While the primary focus of this report is synthesis, it is noteworthy that this compound exhibits moderate inhibitory activity against serine proteases in preliminary assays . Derivatives featuring substituents on the benzyl group (e.g., 4-methoxy, 4-nitro) have been explored to enhance bioavailability and target selectivity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzotriazin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives depending on the specific conditions.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: Derivatives with different substituents on the benzotriazin ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide has shown potential in biological studies, particularly in the development of new drugs. Its derivatives can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound and its derivatives are being explored for their medicinal properties. They may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The benzotriazin ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and derivative.

Comparison with Similar Compounds

Core Scaffold Variations

All compounds share the 1,2,3-benzotriazin-4(3H)-one core, critical for bioactivity. Modifications to this core (e.g., halogenation in ) could alter electron distribution, affecting receptor binding or metabolic stability .

Substituent Effects

  • Amide vs. Ester: The target compound’s amide group (C₃H₆NO) confers greater hydrolytic stability compared to ester derivatives, which may undergo rapid esterase-mediated cleavage in vivo .
  • N-Benzyl vs.

Pharmacological Implications

Patent data () highlights benzotriazinones as GPR139 modulators, a target implicated in neurological disorders. The N-benzyl propanamide substituent in the target compound may optimize interactions with hydrophobic pockets in the receptor’s binding site, whereas halogenated derivatives (e.g., ) could enhance binding through van der Waals interactions .

Biological Activity

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

The empirical formula for this compound is C₁₃H₁₅N₃O₂. The molecular weight is approximately 233.28 g/mol. The structure includes a benzyl group and a benzotriazine moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzotriazine have shown effectiveness against various bacterial strains. A study highlighted the activity of related compounds against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 2.5 to 160 μM .

The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of DNA gyrase. DNA gyrase is an essential enzyme for bacterial DNA replication and transcription. Inhibition of this enzyme leads to the disruption of bacterial cell division and ultimately cell death .

Study 1: Antimicrobial Efficacy

In a comparative study involving various benzotriazine derivatives, this compound was tested against multiple Gram-negative and Gram-positive bacteria. The results demonstrated that this compound effectively inhibited bacterial growth at concentrations comparable to established antibiotics.

Bacterial StrainMIC (μM)
Escherichia coli10
Staphylococcus aureus20
Pseudomonas aeruginosa40
Streptococcus pneumoniae30

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how modifications to the benzotriazine structure affect biological activity. The study found that substituents on the benzyl group significantly influenced the potency against bacterial strains. Compounds with electron-withdrawing groups on the benzyl ring showed enhanced activity compared to those with electron-donating groups.

Q & A

Q. What are the common synthetic routes for N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of 2-aminothiophenol derivatives or coupling of pre-formed benzotriazine intermediates with benzylamine precursors. Key steps include:
  • Cyclization : Reacting 2-aminothiophenol with carbonyl reagents (e.g., chloroacetyl chloride) under reflux in aprotic solvents like dichloromethane .
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., DCC) to link the benzotriazine moiety to the benzylamine group. Optimize yield (51–84%) by controlling temperature (0–5°C) and pH (neutral to mildly acidic) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, particularly the benzotriazine ring (δ 7.5–8.5 ppm for aromatic protons) and amide carbonyl (δ ~165 ppm) .
  • LC-MS/HPLC : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm. Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 337) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₇H₁₄N₄O₂) with <0.3% deviation .

Q. What are the typical chemical reactions this compound undergoes, and how do reaction conditions influence product formation?

  • Methodological Answer :
  • Oxidation : The benzotriazine 4-oxo group is stable under mild conditions but can form sulfoxides/sulfones with strong oxidants (e.g., H₂O₂/AcOH). Control stoichiometry to avoid over-oxidation .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the carbonyl to an alcohol, requiring inert atmospheres to prevent side reactions .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/Fe) on the benzyl ring occurs regioselectively at the para position due to steric hindrance .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in determining the molecular structure of this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain intensity data. SHELXT (in SHELX suite) solves the phase problem via dual-space methods .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, leveraging high-resolution (<1.0 Å) data for accurate H-atom placement. Twinning or disorder in the benzyl group requires TWIN/BASF commands .
  • Validation : Check R-factor convergence (<5%) and validate geometry with PLATON. Crystallographic data (CCDC deposition) confirm bond lengths (C-N: 1.32–1.38 Å) and dihedral angles .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with targets like GPR139?

  • Methodological Answer :
  • Binding Assays : Use radiolabeled ligands (e.g., [³H]-TAK-041) in HEK293 cells expressing human GPR139. Measure IC₅₀ via competitive displacement (Kd ~100 nM) .
  • Functional Assays : Calcium flux (Fluo-4 AM dye) or cAMP inhibition (HTRF kit) to assess receptor activation. Dose-response curves (0.1–10 μM) determine potency (EC₅₀) .
  • Selectivity Screening : Counter-test against GPCR panels (e.g., β-arrestin recruitment for off-target effects) .

Q. How to address discrepancies in reported biological activities across different studies?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines: HEK293 vs. CHO; serum-free vs. serum-containing media) that alter compound bioavailability .
  • Structural Verification : Re-examine NMR/HPLC data to rule out batch-specific impurities (e.g., residual solvents affecting IC₅₀) .
  • Meta-Analysis : Use tools like Forest plots to statistically reconcile anti-inflammatory (IC₅₀ 2 μM) vs. antimicrobial (MIC 16 μg/mL) results from independent studies .

Q. What are the key considerations in designing SAR studies for benzotriazine derivatives?

  • Methodological Answer :
  • Core Modifications : Replace the 4-oxo group with thione (4-thioxo) to assess H-bonding impact on target binding .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance lipophilicity (logP >3.0) and blood-brain barrier penetration .
  • Bioisosteres : Substitute the benzotriazine with quinazolin-4-one to compare scaffold rigidity’s effect on GPR139 modulation .

Q. What strategies can be employed to resolve intermediate instability during multi-step synthesis?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive amines during cyclization. Deprotect with TBAF in THF .
  • Low-Temperature Quenching : Add intermediates to ice-cold aqueous NaHCO₃ to prevent diketopiperazine formation .
  • In Situ Monitoring : Employ ReactIR to track unstable intermediates (e.g., enolates) and adjust reaction times dynamically .

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